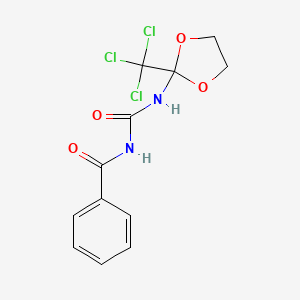

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamides are a class of compounds that contain a benzoyl group, C6H5C(O)-, attached to an amide group, -NH2 . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of benzamides can be determined using various techniques such as NMR spectroscopy and electron diffraction .Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can be generated from acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .Physical and Chemical Properties Analysis

Benzamides are usually solids at room temperature, and they have higher boiling points than alcohols of similar molar mass . The specific physical and chemical properties can vary depending on the specific structure of the benzamide .科学的研究の応用

Catalyst-Free Synthesis of Benzamide Derivatives

A study presented the synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition, highlighting a rapid, catalyst-free process under mild conditions (Liu et al., 2014).

Benzamide Derivatives in Medical Imaging and Drug Delivery

Melanoma Imaging and Drug Delivery

Research identified radioiodinated N-(2-(diethylamino)ethyl)benzamides as selective agents for melanotic melanoma imaging in nuclear medicine. Benzamide derivatives conjugated with alkylating cytostatics were synthesized, showing promising results in targeted drug delivery, particularly in enhancing efficacy against melanoma cells (Wolf et al., 2004).

Antibacterial and Antifungal Applications

Synthesis and Bioactivity of Benzamide Derivatives

New N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides were synthesized and showed significant in vitro antibacterial and antifungal activity, with certain compounds standing out for their activity against specific microorganisms (Belz et al., 2013).

Anti-Tubercular Applications

Synthesis of Benzamide Derivatives for Tuberculosis Treatment

A series of benzamide derivatives were synthesized and demonstrated potent in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing promise for tuberculosis treatment without notable cytotoxicity (Nimbalkar et al., 2018).

Applications in Neurokinin Receptor Antagonism

Development of Dual Neurokinin Receptor Antagonists

Research focused on the synthesis of benzamide analogues of DNK333, a potent dual neurokinin receptor antagonist. The study's findings contributed to understanding the structure-activity relationships and the potential of these compounds in treating conditions like asthma (Swarna et al., 2007).

作用機序

Target of Action

The compound, also known as 1-benzoyl-3-[2-(trichloromethyl)-1,3-dioxolan-2-yl]urea, is a derivative of benzamides . Benzamides are widely used in the pharmaceutical industry and are part of the structure of potential drug compounds . .

Mode of Action

The mode of action of benzamides involves the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The reaction provides active sites for the synthesis of benzamides .

Biochemical Pathways

Benzamides, including the compound , are involved in various biochemical pathways due to their wide use in the pharmaceutical industry . They are part of the structure of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, diltiazem, lipitor, and vyvanse . These compounds are used for the treatment of various conditions, including diarrhea, pain, high cholesterol, hypertension, and cancer .

Pharmacokinetics

It’s important to note that the pharmacokinetic and metabolic behaviors in the body are often linked to the physical properties of a compound .

Result of Action

The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. As a derivative of benzamides, it could potentially have a wide range of effects due to the diverse roles of benzamides in various drug compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIVAQULGXHVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(Cl)(Cl)Cl)NC(=O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2811774.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)

![N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811779.png)

![N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2811780.png)

![6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2811781.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2811782.png)

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2811785.png)

![ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2811789.png)

![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-(2-Bromoethyl)spiro[3.3]heptane](/img/structure/B2811793.png)

![N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetamide](/img/structure/B2811797.png)